5-Fluoro-3-(naphthalen-1-yl)benzoic acid
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Overview
Description
5-Fluoro-3-(naphthalen-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a naphthalene ring at the 3rd position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(naphthalen-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorobenzoic acid and naphthalene.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Types of Reactions:
Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.
Coupling Reactions: It can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, DMF, or ethanol.
Major Products:
Substituted Benzoic Acids: Resulting from nucleophilic substitution.
Extended Aromatic Systems: From coupling reactions.
Scientific Research Applications
5-Fluoro-3-(naphthalen-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(naphthalen-1-yl)benzoic acid depends on its specific application:
In Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
In Biological Studies: It can interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
- 5-Fluoro-2-(naphthalen-1-yl)benzoic acid
- 4-Fluoro-3-(naphthalen-1-yl)benzoic acid
- 5-Fluoro-3-(naphthalen-2-yl)benzoic acid
Comparison:
- Structural Differences: The position of the fluorine atom and the naphthalene ring can significantly influence the compound’s reactivity and properties .
- Unique Features: 5-Fluoro-3-(naphthalen-1-yl)benzoic acid is unique due to its specific substitution pattern, which can impart distinct electronic and steric effects .
Properties
IUPAC Name |
3-fluoro-5-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDMTTABCQHQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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